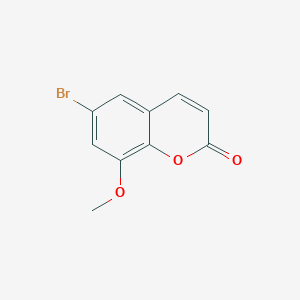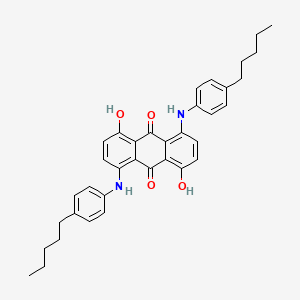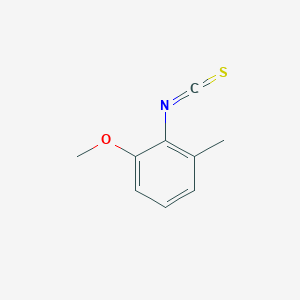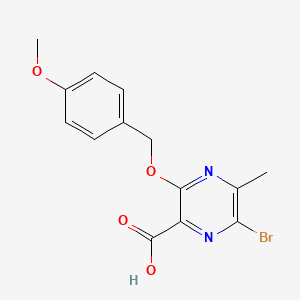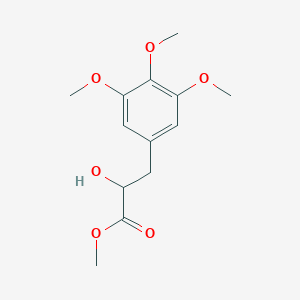
alpha-Chloro-3,5-dimethoxybenzaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Chloro-3,5-dimethoxybenzaldoxime: is an organic compound characterized by the presence of a chloro group, two methoxy groups, and an aldoxime functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of alpha-Chloro-3,5-dimethoxybenzaldoxime typically begins with 3,5-dimethoxybenzaldehyde.
Formation of Aldoxime: The aldehyde group of 3,5-dimethoxybenzaldehyde is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Chlorination: The resulting 3,5-dimethoxybenzaldoxime is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the alpha position.
Industrial Production Methods:
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Chloro-3,5-dimethoxybenzaldoxime can undergo oxidation reactions, potentially forming corresponding nitroso or nitro compounds.
Reduction: Reduction of the oxime group can yield amines or hydroxylamines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles in the presence of a base or under acidic conditions to facilitate the substitution process.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacophore Development: The compound’s structure can be modified to develop new pharmacophores for drug discovery.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science:
Catalysis: Used in the design of catalysts for various chemical reactions.
Mechanism of Action
The mechanism by which alpha-Chloro-3,5-dimethoxybenzaldoxime exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis or material science.
Comparison with Similar Compounds
3,5-Dimethoxybenzaldoxime: Lacks the chloro group, making it less reactive in certain substitution reactions.
Alpha-Chloro-4-methoxybenzaldoxime: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3,5-Dimethoxybenzaldehyde: Precursor to the oxime, lacks the oxime and chloro functionalities.
Uniqueness:
Alpha-Chloro-3,5-dimethoxybenzaldoxime is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both methoxy and chloro groups enhances its versatility in synthetic chemistry and its potential as a building block for more complex molecules.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
N-hydroxy-3,5-dimethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3 |
InChI Key |
GJWDYZWQWFJHGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=NO)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


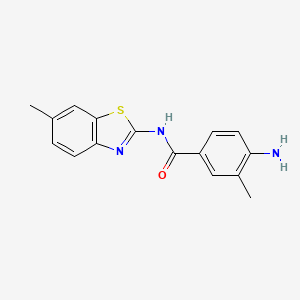
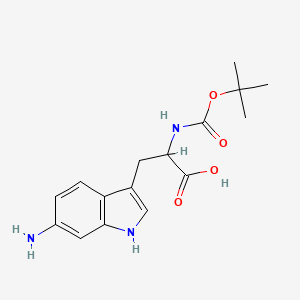
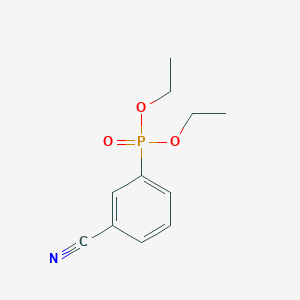
![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)
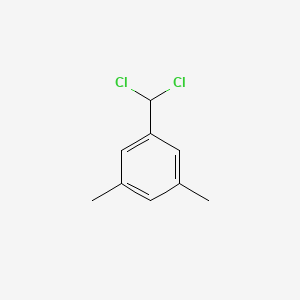
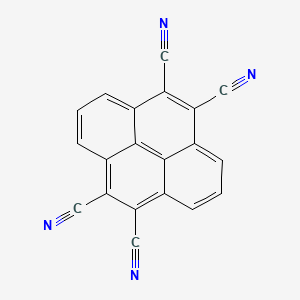
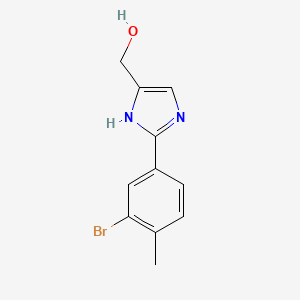
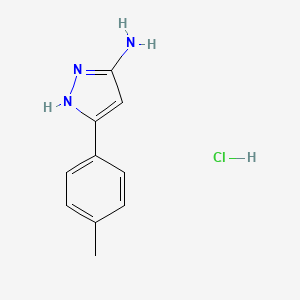
![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)
